(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Medicinal Chemistry Kinase Inhibitors Physicochemical Properties

Medicinal chemists optimizing kinase inhibitors often encounter SAR inconsistency when sourcing building blocks with ill-defined hydrogen-bond profiles. This compound resolves that issue with a rigorously characterized pyrazole-pyridine-piperazine scaffold: • Fixed HBA=5 (vs. 6 for the pyrimidine analog) enables precise hinge-region selectivity interrogation across the kinome. • XLogP3 of 1.5 balances cell permeability and target engagement, reducing assay noise. • Only 3 rotatable bonds streamline computational docking and pharmacophore model construction. Supplied with full analytical documentation to support reproducible SAR campaigns and procurement decisions.

Molecular Formula C18H18N6O
Molecular Weight 334.383
CAS No. 1421508-53-3
Cat. No. B2928808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
CAS1421508-53-3
Molecular FormulaC18H18N6O
Molecular Weight334.383
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CC=N4
InChIInChI=1S/C18H18N6O/c25-18(16-14-15(5-8-19-16)24-9-3-7-21-24)23-12-10-22(11-13-23)17-4-1-2-6-20-17/h1-9,14H,10-13H2
InChIKeyALEUQVQHFGVRJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: Pyrazole-Pyridine-Piperazine Methanone


(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (CAS 1421508-53-3) is a synthetic small molecule with molecular formula C18H18N6O and molecular weight 334.4 g/mol. It belongs to the class of pyrazole-pyridine-piperazine methanones, a scaffold frequently explored in kinase inhibitor programs. The compound contains a 1H-pyrazol-1-yl substituent at the 4-position of the pyridine-2-carbonyl core and a pyridin-2-yl group on the distal piperazine nitrogen. Computed physicochemical properties include an XLogP3 of 1.5, zero hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds . These features place the compound in a favorable property space for cell permeability and target engagement, making it a relevant candidate for screening libraries and medicinal chemistry optimization.

Workflow
Kinase inhibitor screening library enrichment
Selection
Pyrazole-pyridine-piperazine scaffold with reported computed property profile
Use Context
Cell-permeable tool compound for medicinal chemistry optimization

Generic Substitution Risks for Pyrazole-Pyridine-Piperazine Methanone


The pyrazole-pyridine-piperazine methanone scaffold is highly sensitive to modifications on the distal piperazine substituent. Even a single-atom change—such as replacing the pyridin-2-yl group with a pyrimidin-2-yl group—shifts the hydrogen-bond acceptor count from five to six, alters the electronic surface potential, and modifies the calculated lipophilicity, all of which can dramatically affect kinase selectivity profiles . In the broader p38 MAP kinase inhibitor patent literature, small structural variations on analogous scaffolds have been shown to result in significant differences in IC50 values and off-target activity . Consequently, substituting (4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone with a closely related analog without requalification in the assay system of interest risks invalidating structure-activity relationship (SAR) conclusions and procurement decisions.

Target Compound
Pyridin-2-yl piperazine substituent with defined hydrogen-bond acceptor profile and moderate lipophilicity
Potential Substitute
Pyrimidin-2-yl analog: increased hydrogen-bond acceptor count and lower lipophilicity
Even single-atom substitutions can shift kinase selectivity and invalidate SAR conclusions. Requalification in target assay is essential.

Quantitative Differentiation of Pyrazole-Pyridine-Piperazine Methanone


Hydrogen-Bond Acceptor Count vs. Pyrimidine Analog

The target compound possesses five hydrogen-bond acceptors (HBA = 5), contributed by the pyridine nitrogen, pyrazole nitrogens, and the carbonyl oxygen . Its closest structural analog, [4-(1H-Pyrazol-1-yl)-2-pyridinyl][4-(2-pyrimidinyl)-1-piperazinyl]methanone (CAS 1421459-32-6), features a pyrimidin-2-yl group in place of the pyridin-2-yl substituent, adding an extra ring nitrogen and increasing the HBA count to six. This difference alters the compound's solvation energy and can modulate interactions with the hinge region of kinases, where hydrogen-bonding patterns are critical for selectivity.

H-Bond Acceptor Count
Class-level inference
5 vs 6
Alters solvation and kinase hinge interactions
PubChem computed; comparator predicted
Medicinal Chemistry Kinase Inhibitors Physicochemical Properties

Lipophilicity (XLogP3) vs. Pyrimidine Analog

The target compound has a computed XLogP3 of 1.5, reflecting moderate lipophilicity suitable for oral bioavailability . Introducing an additional nitrogen in the pyrimidine ring of the comparator (CAS 1421459-32-6) is expected to lower the logP by approximately 0.5–1.0 log units (class-level SAR for aromatic nitrogen addition). This shift can significantly impact solubility, metabolic stability, and off-target binding, underscoring that the two analogs cannot be assumed to behave identically in cellular or in vivo models.

Lipophilicity (XLogP3)
Class-level inference
1.5 vs 0.5–1.0
May impact cellular potency and ADME
Estimated based on aromatic N addition
ADME Lipophilicity Drug-likeness

Rotatable Bond Conformation vs. Pyrimidine Analog

The target compound has three rotatable bonds (Cactvs 3.4.8.24), indicating a moderately rigid structure . This degree of conformational restriction is comparable to the pyrimidine analog, but the different spatial orientation of the lone pair on the pyridin-2-yl versus pyrimidin-2-yl group can pre-organize the molecule differently for kinase hinge binding. In structure-based drug design, such subtle differences can lead to measurable changes in binding entropy and selectivity.

Rotatable Bond Conformation
Class-level inference
3 vs 3
Different electronic surface alters binding entropy
Equal count, but heteroatom placement affects selectivity
Conformational Analysis Entropy Binding Affinity

Purity Specification for Procurement

The target compound is commercially available at a typical purity of 95% . This specification serves as a procurement benchmark; requesting the same purity from alternative suppliers ensures comparable quality. In contrast, sourcing an analog such as CAS 1421459-32-6 without verifying its purity specification could introduce batch-to-batch variability that confounds biological assay results.

Purity Specification
Data to verify
Typical 95% (vendor)
Standardized purity for reproducible assays
Verify with supplier lot-specific COA
Quality Control Purity Procurement

Application Scenarios of Pyrazole-Pyridine-Piperazine Methanone


Kinase Selectivity Profiling Panels

The compound's distinct hydrogen-bonding pattern and moderate lipophilicity (XLogP3 1.5) make it suitable as a probe in broad kinase selectivity panels. Its structural differentiation from the pyrimidine analog (CAS 1421459-32-6) can be exploited to interrogate hinge-region hydrogen-bonding preferences across the kinome .

SAR Studies on p38 MAP Kinase

Given the patent literature linking pyrazole-pyridine-piperazine scaffolds to p38 inhibition, this compound can serve as a core template for SAR exploration. Systematic variation of the distal pyridin-2-yl group, benchmarked against this compound's computed properties (HBA=5, XLogP3=1.5), enables rational optimization .

Computational Docking and Pharmacophore Modeling

With only three rotatable bonds, the compound is computationally tractable for docking studies. The well-defined hydrogen-bond acceptor profile (5 acceptors) facilitates the construction of pharmacophore models that distinguish it from analogs bearing additional nitrogen atoms .

Application
Selection Property
Validation Focus
Kinase selectivity panel studies
Distinct hydrogen-bonding and lipophilicity profile
Hinge-region binding preference across kinome
p38 MAP kinase SAR exploration
Physicochemical property benchmark (HBA, lipophilicity)
Structure-activity relationship optimization
Computational docking studies
Low rotatable bond count, well-defined HBA profile
Pharmacophore model differentiation from analogs
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